What is D-[2-13C]gulose and its chemical structure
What is D-[2-13C]gulose and its chemical structure
Technical Whitepaper: D-[2-13C]Gulose – Structural Dynamics, Synthesis, and NMR Applications
Executive Summary & Chemical Identity
D-[2-13C]Gulose is a stable isotope-labeled aldohexose used primarily as a structural probe in glycobiology and a metabolic tracer in flux analysis. As the C-3 epimer of D-galactose, D-gulose is a "rare sugar" that does not occur abundantly in nature but plays critical roles in specific biochemical pathways and structural studies of carbohydrate conformation.
The specific labeling at Carbon-2 (
Structural Specifications
| Parameter | Detail |
| IUPAC Name | (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal ( |
| Molecular Formula | |
| Molecular Weight | ~181.16 g/mol (approx. +1 Da over natural abundance) |
| Stereochemistry | 2R, 3R, 4S, 5R (Fischer Projection) |
| Isotopic Enrichment | Typically >99 atom % |
| Solution State | Equilibrium mixture of |
Structural Analysis & NMR Utility
The utility of D-[2-13C]gulose lies in its ability to report on the local electronic environment of the C1-C2 bond. Unlike glucose, which exists almost exclusively as a pyranose in solution, D-gulose exhibits a significant population of furanose forms (~20-30% depending on temperature/solvent).
The C-Label Advantage
Incorporating
-
Coupling: The direct one-bond coupling (
) allows for the unambiguous assignment of the anomeric carbon (C1). This is critical in complex mixtures (e.g., cell lysates) where the anomeric region (90–105 ppm) is crowded. -
Vicinal Coupling (
): The C2 label couples to protons and carbons three bonds away, providing dihedral angle constraints via the Karplus equation. This allows researchers to solve the ring pucker conformation of the furanose forms. -
Metabolic Tracking: In glycolysis and the Pentose Phosphate Pathway (PPP), the fate of C2 is distinct from C1. If a pathway involves decarboxylation at C1 (e.g., oxidative PPP), the C2 label becomes the C1 of the resulting pentose, providing a clear spectral signature of the pathway flux.
Synthetic Pathway: The Cyanohydrin Route[1][2]
While enzymatic epimerization (e.g., Bilik reaction) is possible, the most robust method for introducing a specific label at C2 involves the Kiliani-Fischer synthesis starting from a C1-labeled pentose. To synthesize D-[2-13C]gulose, one must start with D-[1-13C]xylose .
Mechanistic Logic
-
Precursor Selection: D-Xylose has the stereochemistry (2S, 3R relative to the new hexose chain).
-
Chain Elongation: Addition of cyanide (unlabeled) to the aldehyde of D-[1-13C]xylose creates a new C1. The original labeled C1 becomes C2.
-
Epimer Formation: The nucleophilic attack creates a new chiral center at C2, resulting in two epimers: D-Gulose (C2-OH right) and D-Idose (C2-OH left).
-
Separation: These epimers are separated at the lactone or sugar stage using cation exchange chromatography.
Synthesis Workflow Diagram
Figure 1: The modified Kiliani-Fischer pathway for synthesizing D-[2-13C]gulose from D-[1-13C]xylose.
Experimental Protocol
Disclaimer: This protocol requires handling of cyanides and should be performed in a fume hood with appropriate PPE and cyanide antidote kits available.
Reagents & Equipment
-
Precursor: D-[1-13C]Xylose (99% enrichment).
-
Reagents: Sodium Cyanide (NaCN), Sodium Borohydride (NaBH
), Amberlite IR-120 (H+ form), Dowex 50W-X8 (Ca form). -
Instrumentation: High-field NMR (500 MHz+), Polarimeter.
Step-by-Step Methodology
Step 1: Cyanohydrin Formation[1][2][3]
-
Dissolve 1.0 g of D-[1-13C]xylose in 10 mL of water.
-
Add 1.2 equivalents of NaCN. Adjust pH to ~7.5 with acetic acid if necessary to catalyze the reaction without rapid hydrolysis.
-
Stir at room temperature for 24–48 hours. Monitor consumption of xylose by TLC (Solvent: n-butanol/acetic acid/water 2:1:1).
Step 2: Hydrolysis to Lactones
-
Heat the reaction mixture to 90°C for 4 hours to hydrolyze the nitrile to the aldonic acid/lactone.
-
Pass the solution through a cation exchange column (Amberlite IR-120 H+) to remove Na+ and generate the free aldonic acids.
-
Concentrate the eluate under vacuum. The removal of water promotes lactonization.
-
Critical Step: Repeat evaporation with water/ethanol to drive lactone formation.
Step 3: Separation of Epimers
-
Prepare a column packed with Dowex 50W-X8 resin in the Calcium (Ca
) form. This resin separates sugar epimers based on the tridentate complexation of Ca with hydroxyl groups. -
Load the lactone mixture. Elute with degassed water at 0.5 mL/min.
-
Collect fractions. D-Gulonolactone typically elutes differently than D-Idonolactone due to the cis-hydroxyl arrangement at C2/C3 favoring Ca
binding in one epimer over the other. -
Identify fractions using
C NMR (look for the C2 signal).
Step 4: Reduction to D-[2-13C]Gulose
-
Dissolve pure D-[2-13C]gulonolactone in ice-cold water.
-
Add NaBH
dropwise while maintaining pH ~3–4 with dilute H SO (or use a borate buffer method followed by methanol evaporation to remove borates). -
Deionize the solution using mixed-bed resin.
-
Lyophilize to obtain D-[2-13C]gulose as a white hygroscopic solid.
Applications in Drug Development & Glycomics
Metabolic Flux Analysis (MFA)
In drug development, particularly for cancer metabolism (Warburg effect), D-[2-13C]gulose serves as a tracer to distinguish between oxidative and non-oxidative branches of the Pentose Phosphate Pathway (PPP).
-
Scenario: If a cell metabolizes D-[2-13C]gulose (assuming it enters via hexokinase), the label position in lactate or pyruvate indicates the pathway taken.
-
Glycolysis: The C2 label ends up at the carbonyl carbon of pyruvate.
-
Oxidative PPP: C1 is lost as CO
. The C2 label becomes the C1 of Ribose-5-phosphate.
Conformational Constraints in Mimetics
Gulose moieties are often used in the design of glycomimetics (drugs mimicking carbohydrates) to lock specific conformations. The
NMR Data Reference Table (Simulated)
Typical shifts in D
| Carbon Position | Coupling Feature | ||
| C-1 | ~92.8 | ~96.5 | Doublet ( |
| C-2 (Enriched) | ~71.5 | ~73.8 | Strong Enhanced Signal |
| C-3 | ~73.0 | ~76.0 | Doublet ( |
| C-4 | ~70.0 | ~70.5 | - |
| C-5 | ~68.0 | ~72.0 | - |
| C-6 | ~61.5 | ~61.5 | - |
Note: Gulose shows significant furanose populations; additional peaks will appear for
References
-
Serianni, A. S., et al. (1987).[4] "Carbon-13 NMR studies of [1-13C]aldoses." Journal of the American Chemical Society. [Link]
- Isbell, H. S. (1976). "Systematic synthesis of 13C-labeled aldoses.
- Bilik, V. (1972).
-
PubChem. "D-Gulose Compound Summary." National Library of Medicine. [Link]
